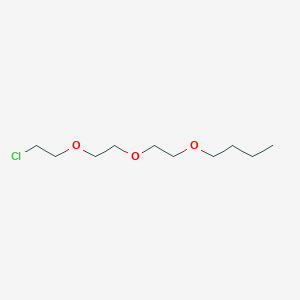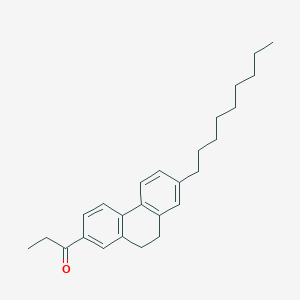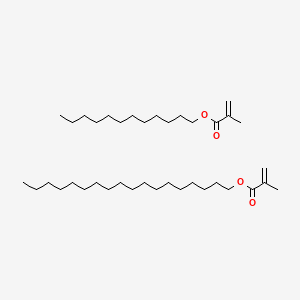
Dodecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate are esters of methacrylic acid. These compounds are commonly used in the production of polymers and copolymers, which have applications in various industries, including coatings, adhesives, and sealants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with the corresponding alcohols, dodecanol and octadecanol, respectively. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of these esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of methacrylic acid and the respective alcohol into the reactor, along with the acid catalyst. The product is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate primarily undergo polymerization reactions. These compounds can participate in free radical polymerization, where the double bond in the methacrylate group reacts with free radicals to form long polymer chains .
Common Reagents and Conditions
Free Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)
Solvents: Toluene, xylene
Conditions: Elevated temperatures (50-80°C) and inert atmosphere (nitrogen or argon) to prevent oxidation.
Major Products
The major products of these reactions are homopolymers and copolymers. For example, polymerization of dodecyl 2-methylprop-2-enoate yields poly(dodecyl methacrylate), which is used in lubricants and coatings .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these esters are used as monomers in the synthesis of specialty polymers. They are also employed in the study of polymerization kinetics and mechanisms .
Biology and Medicine
In the field of biology and medicine, these compounds are used in the development of biocompatible materials. For instance, poly(octadecyl methacrylate) has been investigated for use in drug delivery systems due to its hydrophobic properties .
Industry
Industrially, these esters are used in the formulation of adhesives, sealants, and coatings. Their hydrophobic nature makes them suitable for applications requiring water resistance .
Wirkmechanismus
The primary mechanism of action for these compounds is through polymerization. The methacrylate group undergoes free radical polymerization, forming long polymer chains. The hydrophobic alkyl chains (dodecyl and octadecyl) contribute to the properties of the resulting polymers, such as flexibility, hydrophobicity, and thermal stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lauryl methacrylate
- Stearyl methacrylate
- Hexadecyl methacrylate
Comparison
Compared to lauryl methacrylate and stearyl methacrylate, dodecyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate have longer alkyl chains, which impart greater hydrophobicity and flexibility to the resulting polymers. This makes them more suitable for applications requiring enhanced water resistance and flexibility .
Conclusion
Dodecyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate are versatile compounds with significant applications in various fields. Their unique properties, derived from their long alkyl chains, make them valuable in the production of specialty polymers, biocompatible materials, and industrial formulations.
Eigenschaften
CAS-Nummer |
56631-89-1 |
|---|---|
Molekularformel |
C38H72O4 |
Molekulargewicht |
593.0 g/mol |
IUPAC-Name |
dodecyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-20H2,1,3H3;2,4-14H2,1,3H3 |
InChI-Schlüssel |
HCIFTGUYMNVZFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C |
Verwandte CAS-Nummern |
56631-89-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
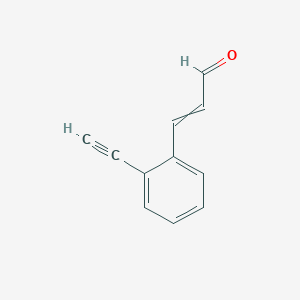
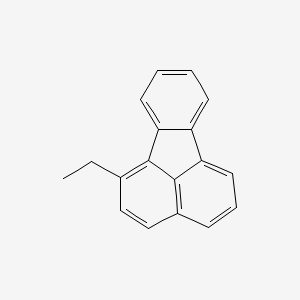
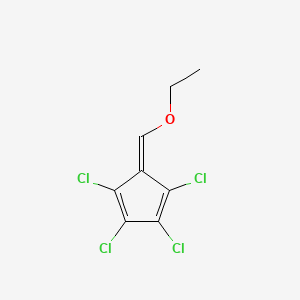
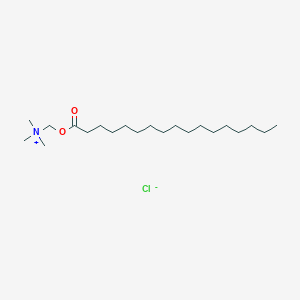
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)

![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)



